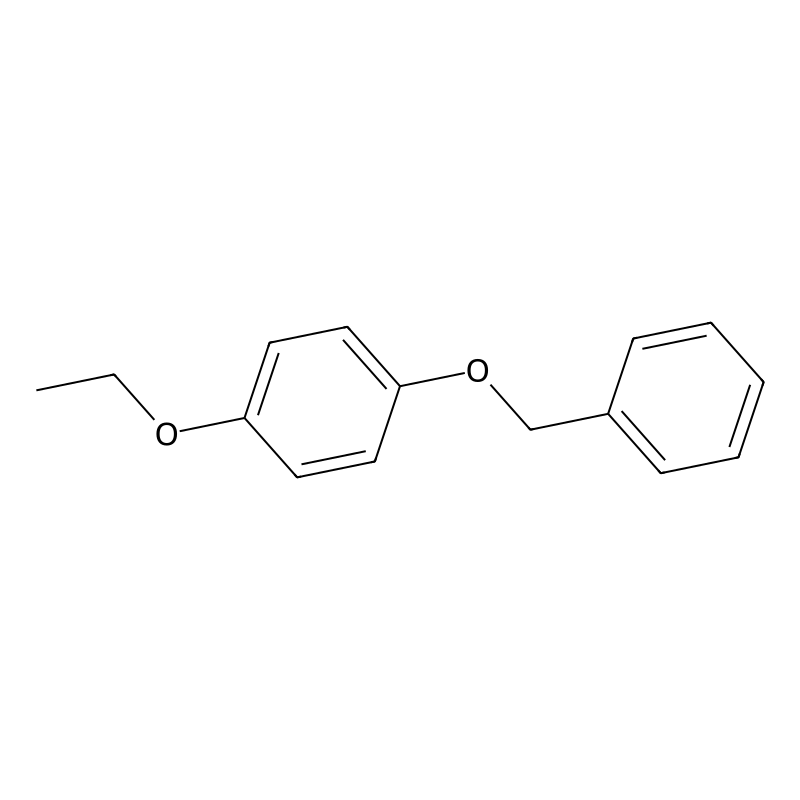

1-(Benzyloxy)-4-ethoxybenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Scientific databases like PubChem [] acknowledge the existence of the compound but do not report any known uses in research.

- Searches through scholarly articles and resources don't yield significant results pertaining to its specific applications.

- Organic synthesis: The presence of the benzyloxy group suggests its potential use as a protecting group in organic synthesis. Protecting groups are used to temporarily mask reactive functional groups during chemical reactions, allowing the manipulation of other functionalities within the molecule [].

- Material science: The aromatic rings and ether linkages present could be of interest in the development of new materials with specific properties.

1-(Benzyloxy)-4-ethoxybenzene is an organic compound with the molecular formula and a molecular weight of 228.29 g/mol. It features a benzyloxy group and an ethoxy group attached to a benzene ring, making it a member of the class of compounds known as aryl ethers. This compound typically appears as a colorless to light yellow solid and is used in various chemical applications due to its unique structural properties.

There is no current information available on the specific mechanism of action of 1-(Benzyloxy)-4-ethoxybenzene in any biological system.

- Wearing appropriate personal protective equipment (gloves, goggles, lab coat)

- Working in a well-ventilated fume hood

- Following proper disposal procedures

- Nucleophilic Substitution Reactions: The benzyloxy group can be displaced by nucleophiles under suitable conditions, allowing for the introduction of various functional groups.

- Oxidative Reactions: Under oxidative conditions, the compound can be transformed into corresponding phenols or other oxidized derivatives.

- Reduction Reactions: The presence of the ethoxy group may influence the regioselectivity in reduction reactions, allowing for specific transformations that might not occur with other substituents.

1-(Benzyloxy)-4-ethoxybenzene can be synthesized through several methods:

- Refluxing Benzyl Alcohol with Ethyl Iodide: A common method involves refluxing benzyl alcohol with ethyl iodide in the presence of a base such as potassium carbonate.

- Phase-Transfer Catalysis: Utilizing phase-transfer catalysts can enhance the efficiency of the reaction between benzyl alcohol and ethyl iodide under mild conditions, often yielding higher purity products.

- Ultrasound-Assisted Synthesis: Recent studies have shown that ultrasound-assisted methods can significantly improve reaction rates and yields when synthesizing similar compounds, suggesting potential applicability to this compound as well .

1-(Benzyloxy)-4-ethoxybenzene finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in medicinal chemistry.

- Research: Used in laboratories for studying reaction mechanisms involving aryl ethers.

- Pharmaceuticals: Potential precursor for developing pharmaceutical agents due to its structural characteristics.

Interaction studies involving 1-(Benzyloxy)-4-ethoxybenzene primarily focus on its reactivity with nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in synthetic pathways and potential biological interactions.

Similar Compounds

Several compounds share structural similarities with 1-(Benzyloxy)-4-ethoxybenzene. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Benzyloxy-4-nitrobenzene | Contains a nitro group; used in dye synthesis. | |

| 4-(Benzyloxy)phenol | Hydroxyl group enhances reactivity; used in pharmaceuticals. | |

| 1-(Benzyloxy)-4-iodobenzene | Iodine substituent increases electrophilicity; useful in coupling reactions. | |

| 1-Benzyloxy-3-chlorobenzene | Chlorine substituent alters reactivity; studied for reduction reactions. |

Each of these compounds exhibits unique properties due to variations in their substituents, affecting their reactivity and applications in organic synthesis.